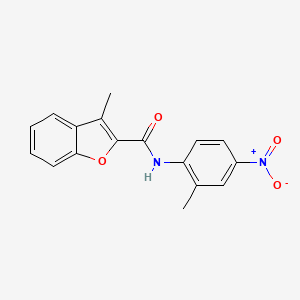

3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-9-12(19(21)22)7-8-14(10)18-17(20)16-11(2)13-5-3-4-6-15(13)23-16/h3-9H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLOEDSZPISJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 298.30 g/mol. Its structure includes a benzofuran core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O4 |

| Molecular Weight | 298.30 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Benzofuran Derivative |

Antimicrobial Properties

Research indicates that compounds containing benzofuran moieties exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus : MIC = 5.64 µM

- Escherichia coli : MIC = 8.33 µM

- Candida albicans : MIC = 16.69 µM

These values suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

- Cell Lines Tested :

- MCF-7 (Breast Cancer) : Significant growth inhibition observed.

- A549 (Lung Cancer) : Induction of apoptosis noted at higher concentrations.

The mechanism of action is thought to involve the modulation of specific signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with cancer cell metabolism.

- Receptor Binding : It has been suggested that the nitrophenyl group enhances binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized benzofuran derivatives highlighted the antimicrobial potential of this compound, showing promising results against resistant strains of bacteria. The study concluded that modifications to the nitrophenyl group could enhance activity further .

Study 2: Anticancer Research

In vitro studies on breast and lung cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. The research emphasized the need for further in vivo studies to validate these findings and explore therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is primarily studied for its potential therapeutic properties. Research indicates that benzofuran derivatives can exhibit:

- Antimicrobial Activity: Some studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Properties: Preliminary investigations suggest that this compound might inhibit cancer cell proliferation through various mechanisms, potentially targeting specific enzymes or receptors involved in tumor growth.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to be used as a building block in the development of:

- Pharmaceuticals: The functional groups present can be modified to create derivatives with enhanced biological activity.

- Materials Science: Researchers are exploring its use in developing new materials, including polymers and dyes, due to its stable chemical structure.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of benzofuran derivatives, including this compound. The results indicated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial activities of related benzofuran compounds revealed that modifications at the nitro position significantly affected their efficacy against bacterial strains. This indicates that this compound could be optimized for improved antimicrobial performance.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following compounds share structural similarities with 3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide but differ in substituents, molecular weight, and functional groups, leading to distinct physicochemical and pharmacological profiles.

3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Structure: Features a 3-amino group on the benzofuran core and a 4-methylphenyl substituent.

- Molecular Formula : C₁₇H₁₄N₂O₂ (MW: 278.31 g/mol) .

- Key Differences: The 3-amino group (electron-donating) replaces the 3-methyl group (electron-neutral), altering electronic density and reactivity.

- Inferred Properties: Higher solubility in polar solvents due to the amino group, but reduced stability under oxidative conditions.

3-(3-Methylbenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide

- Structure : Contains a 3-methylbenzamido group on the benzofuran and a 4-nitrophenyl moiety.

- Molecular Formula : C₂₃H₁₇N₃O₅ (MW: 415.41 g/mol; purity ≥95%) .

- Key Differences :

- The 3-methylbenzamido group introduces an additional aromatic ring, increasing molecular weight and steric bulk.

- The 4-nitrophenyl group is identical to the target compound, but its placement on a different phenyl ring may alter spatial orientation in binding pockets.

- Inferred Properties : Enhanced π-π stacking interactions due to the benzamido group, but reduced membrane permeability due to higher molecular weight.

N-(2-Methyl-4-{[(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide

- Structure: Incorporates a phenoxyacetyl amino side chain on the phenyl ring.

- Molecular Formula : C₂₅H₂₂N₂O₄ (MW: 414.45 g/mol) .

- Key Differences: The phenoxyacetyl amino group adds a flexible linker and an ether moiety, which may improve solubility but introduce metabolic vulnerability to esterase cleavage.

- Inferred Properties: Moderate lipophilicity due to the phenoxy group, with possible extended half-life compared to nitro-containing analogs.

3-Methyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide

- Structure : Includes a thiadiazole ring with a methylsulfanyl substituent.

- Molecular Formula : C₂₀H₁₆N₂O₂S₂ (MW: 388.48 g/mol) .

- Key Differences :

- The thiadiazole ring replaces the nitro-substituted phenyl group, introducing sulfur atoms capable of hydrogen bonding and metal coordination.

- The methylsulfanyl group enhances hydrophobic interactions but may reduce aqueous solubility.

- Inferred Properties: Potential activity against sulfur-dependent enzymes or receptors, with distinct pharmacokinetics compared to nitroaryl derivatives.

Structural and Functional Comparison Table

Q & A

Q. What synthetic routes are recommended for preparing 3-methyl-N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the benzofuran core formation. Key steps include:

-

Core construction : Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions to form the benzofuran scaffold .

-

Carboxamide coupling : Reacting the benzofuran-2-carboxylic acid with 2-methyl-4-nitroaniline using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

-

Optimization : Control temperature (0–5°C for exothermic steps), inert atmosphere (N₂/Ar), and solvent purity. Yields improve with slow addition of reagents and HPLC monitoring of intermediates .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzofuran core | H₂SO₄, 80°C, 6h | 65 | 92% |

| Carboxamide coupling | DCC/DMAP, CH₂Cl₂, RT, 12h | 78 | 95% |

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methyl (δ 2.1–2.5 ppm), nitro (δ 8.0–8.5 ppm aromatic), and benzofuran carbonyl (δ 165–170 ppm) groups .

- FT-IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- HRMS : Validate molecular ion [M+H]⁺ at m/z 353.1164 (C₁₈H₁₅N₂O₄) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and target binding?

- Methodological Answer :

-

Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes like COX-2 or cytochrome P450. The nitro group may form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2) .

-

ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.2) and CYP450 inhibition risks. This compound’s nitro group may reduce metabolic stability, requiring prodrug strategies .

- Example Table :

| Parameter | Prediction | Relevance |

|---|---|---|

| LogP | 3.2 | Moderate lipophilicity |

| CYP3A4 inhibition | High | Potential drug-drug interactions |

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer :

- Assay Variability : Standardize in vitro protocols (e.g., MTT assay cell lines, incubation time) to compare anticancer IC₅₀ values. For example, discrepancies in IC₅₀ (e.g., 5 µM vs. 20 µM) may arise from HeLa vs. MCF-7 cell line differences .

- Structural Analogues : Compare with derivatives lacking the nitro group (e.g., 3-methyl-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide) to isolate electronic effects on activity .

Q. What strategies enhance selectivity in enzyme inhibition studies?

- Methodological Answer :

- Competitive Binding Assays : Use fluorescence polarization to measure displacement of known inhibitors (e.g., ATP in kinase assays).

- Site-Directed Mutagenesis : Modify suspected binding residues (e.g., Tyr355 in EGFR) to validate interactions .

Experimental Design & Data Analysis

Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives?

- Methodological Answer :

-

Variable Groups : Synthesize analogues with substitutions at the nitro (e.g., -NH₂, -CF₃) and methyl positions.

-

Statistical Tools : Apply factorial design (e.g., 2³ design) to evaluate the impact of substituents on bioactivity and solubility .

- Example Table :

| Derivative | Substituent | IC₅₀ (µM) | LogP |

|---|---|---|---|

| Parent | -NO₂, -CH₃ | 10.2 | 3.2 |

| Derivative A | -NH₂, -CH₃ | 25.6 | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.